
Pexmetinib
Descripción general
Descripción
Pexmetinib es un inhibidor de molécula pequeña novedoso que se dirige tanto al receptor de angiopoietina-1 Tie-2 como a la quinasa proinflamatoria p38 proteína quinasa activada por mitógeno (MAPK). Ha demostrado eficacia en modelos preclínicos de síndromes mielodisplásicos y leucemia mieloide aguda . Este compuesto es particularmente significativo debido a su acción inhibitoria dual, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en malignidades hematológicas.
Métodos De Preparación
La síntesis de pexmetinib implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finalesLos métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
Pexmetinib experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.
Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.
Aplicaciones Científicas De Investigación
Pexmetinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las vías Tie-2 y p38 MAPK.
Biología: Los investigadores usan this compound para investigar el papel de estas vías en los procesos celulares y los estados de enfermedad.
Mecanismo De Acción
Pexmetinib ejerce sus efectos inhibiendo la actividad del receptor de angiopoietina-1 Tie-2 y la quinasa proinflamatoria p38 MAPK. Estas vías están involucradas en varios procesos celulares, incluida la inflamación, la proliferación celular y la supervivencia. Al bloquear estas vías, this compound puede reducir la proliferación de células leucémicas y prevenir la activación de las quinasas efectoras río abajo .
Comparación Con Compuestos Similares
Pexmetinib es único debido a su acción inhibitoria dual tanto en Tie-2 como en p38 MAPK. Compuestos similares incluyen:
Imatinib: Un inhibidor de la tirosina quinasa utilizado para tratar la leucemia mieloide crónica.
Ponatinib: Otro inhibidor de la tirosina quinasa que se dirige a múltiples quinasas, incluida BCR-ABL.
Actividad Biológica
Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of this compound allows it to affect both tumor growth and the tumor microenvironment.
Key Mechanisms
- Inhibition of Osteoclastogenesis : this compound has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .
- Anti-tumor Effects : In breast cancer models, this compound decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .
- Stimulation of Hematopoiesis : In MDS models, this compound has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .
In Vitro Studies
- Osteoclast Differentiation : this compound inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .
- Breast Cancer Cell Lines : this compound treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .
In Vivo Studies
- Breast Cancer-Induced Osteolysis Model : In a mouse model, this compound significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .
- MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .
Clinical Trials
This compound is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .
Summary of Clinical Trials
Trial ID | Phase | Condition | Status |
---|---|---|---|
NCT04074967 | I | Myelodysplastic Syndrome | Completed |
NCTXXXXXXX | II | Solid Tumors | Active |
Case Studies
A notable case study highlighted unexpected immune responses during a phase III trial involving this compound. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .
Q & A
Basic Research Questions
Q. Q1. What experimental methodologies are recommended to assess Pexmetinib’s dual inhibition of p38 MAPK and Tie-2 in leukemia cell lines?
To evaluate target inhibition, use Western blotting to measure phosphorylation levels of p38 MAPK and Tie-2 in treated cells. For example, HEK-Tie2 cells treated with this compound (0.05–1000 nM) showed IC50 values of 1 nM (p-p38 MAPK) and 16 nM (p-Tie2) . Ensure dose-response curves are generated with at least six concentrations to confirm potency. Include positive controls (e.g., known p38/Tie-2 inhibitors) and validate assays using triplicate runs to minimize variability.
Q. Q2. How can researchers validate the specificity of this compound for p38 MAPK/Tie-2 in complex biological systems?
Employ kinase selectivity profiling across a panel of 50+ kinases to rule off-target effects. Pair this with RNA interference (siRNA knockdown) of p38 MAPK/Tie-2 to confirm phenotype rescue in this compound-treated cells. For example, in MDA-MB-231 breast cancer cells, this compound (4 µM) reduced p-p38 and p-STAT3 levels, but STAT3 inhibition may require secondary validation to exclude indirect effects .
Q. Q3. What in vitro models are most suitable for studying this compound’s anti-proliferative effects in AML?
Use primary AML patient-derived xenograft (PDX) cells or established lines (e.g., MV4-11) cultured in hypoxia-mimicking conditions (1% O2). Monitor cell viability via ATP-based assays (e.g., CellTiter-Glo) over 72 hours. Compare results to normoxic conditions, as Tie-2/p38 signaling is often hypoxia-sensitive. Report IC50 values with 95% confidence intervals and normalize to baseline metabolic activity .
Advanced Research Questions
Q. Q4. How should researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy of this compound?
If in vitro IC50 values (e.g., 1 nM for p-p38) do not translate to in vivo tumor regression, conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models. Measure plasma/tissue drug concentrations via LC-MS/MS and correlate with target modulation (e.g., p-p38 suppression in tumor lysates). Adjust dosing regimens (e.g., QD vs. BID) to maintain trough levels above IC90. Include a time-course analysis (e.g., 0–24 hours post-dose) to assess target re-activation .
Q. Q5. What statistical approaches are optimal for analyzing synergistic effects between this compound and standard chemotherapies?
Use the Chou-Talalay combination index (CI) method. Treat cells with this compound and chemotherapies (e.g., cytarabine) at fixed ratios (e.g., 1:1, 1:2) and calculate CI values using CompuSyn software. A CI < 1 indicates synergy. Validate with isobologram analysis and repeat experiments across three independent biological replicates. Report synergistic doses in context of clinically achievable concentrations .
Q. Q6. How can batch-to-batch variability in this compound synthesis impact preclinical data interpretation?
Request peptide content analysis and HPLC purity certificates (>95%) from suppliers. For sensitive assays (e.g., phospho-kinase profiling), pre-test each batch using a reference cell line (e.g., HEK-Tie2) to confirm consistent inhibition. If variability persists, use a single batch for all experiments in a study or include batch ID as a covariate in statistical models .
Q. Methodological Guidance for Data Reporting
Q. Q7. What criteria should be followed when reporting this compound’s IC50 values in publications?
- Specify assay conditions (e.g., cell density, serum concentration, incubation time).
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50.
- Report R² values for curve fit and exclude outliers via Grubbs’ test (α=0.05).
- Disclose solvent (e.g., DMSO) concentration and verify it does not affect viability (e.g., ≤0.1% v/v) .
Q. Q8. How should researchers address discrepancies in this compound’s mechanism across different cancer types?
Perform transcriptomic profiling (RNA-seq) of treated vs. untreated tumors to identify context-dependent signaling pathways. For example, in breast cancer vs. AML, this compound may differentially regulate STAT3 or HIF-1α. Use gene set enrichment analysis (GSEA) to map pathway alterations and validate findings with phospho-specific flow cytometry .
Q. Ethical and Reproducibility Considerations
Q. Q9. What steps ensure reproducibility of this compound studies in compliance with NIH guidelines?
- Deposit raw data (e.g., Western blot images, flow cytometry .fcs files) in public repositories (e.g., Figshare, Zenodo).
- Publish detailed Materials and Methods sections, including instrument model numbers (e.g., Bio-Rad ChemiDoc) and antibody catalog numbers (e.g., Cell Signaling #9211 for p-p38).
- Disclose all conflicts of interest and funding sources in the Acknowledgments section .
Q. Q10. How can researchers optimize this compound’s formulation for in vivo studies to enhance bioavailability?
Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility. Conduct solubility screens in PBS, pH 7.4, and simulate gastric fluid (pH 1.2). For oral dosing, perform Caco-2 permeability assays and compare to intravenous PK data. Report absolute bioavailability (%) and justify formulation choices based on Henderson-Hasselbalch calculations .
Propiedades
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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